REACTION_CXSMILES
|
C[O:2][C:3]1[CH:20]=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][C:14]([O:21]C)=[CH:15][CH:16]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1>O.CCOC(C)=O>[CH:4]1[C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12]3[C:17](=[CH:16][CH:15]=[C:14]([OH:21])[CH:13]=3)[C:18]=2[CH:19]=[CH:20][C:3]=1[OH:2] |f:1.2|
|
Name
|
|
Quantity
|
358 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C3=CC=CC=C3C3=CC(=CC=C3C2C=C1)OC
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC=2C3=CC=C(C=C3C3=CC=CC=C3C12)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |